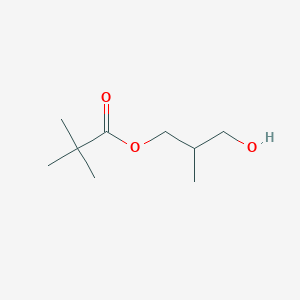
3-Hydroxy-2-methylpropyl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
3-Hydroxy-2-methylpropyl pivalate is a type of pivalate prodrug . Pivalate prodrugs have been developed to improve the bioavailability of therapeutic candidates Pivalate prodrugs are known to interact with various enzymes found in the blood and several organs, including the intestine and liver .
Mode of Action
The mode of action of this compound involves the liberation of pivalate (trimethylacetic acid) after hydrolysis . This process improves the lipophilicity of the compound, allowing it to cross lipid biomembranes more readily . The ester is then hydrolyzed to form the desired bioactive molecule and pivalate . Hydrolysis is catalyzed by a spectrum of enzymes found in the blood and several organs .
Biochemical Pathways
Pivalate can be activated to a coenzyme A thioester in cells . In humans, formation and urinary excretion of pivaloylcarnitine generated from pivaloyl-CoA is the major route of pivalate elimination .
Pharmacokinetics
The pharmacokinetics of this compound involve the metabolism of pivalate. Pivalate is metabolized by enzyme systems and pathways intended to oxidize the broad spectrum of organic acids generated during intermediary metabolism . The accumulation of pivalate derivatives has the potential to disrupt cellular metabolism .
Result of Action
The molecular and cellular effects of this compound’s action involve the potential disruption of cellular metabolism due to the accumulation of pivalate derivatives . This can lead to clinically relevant consequences .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the use of pivalate prodrugs for short periods of time is unlikely to result in clinically significant carnitine depletion . Long-term treatment with substantial doses of pivalate prodrugs may require administration of carnitine supplementation to avoid carnitine depletion .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-methylpropyl pivalate can be synthesized through the esterification of 3-hydroxy-2-methylpropanol with pivalic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The product is then purified through distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methylpropyl pivalate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Different esters, amides.
Scientific Research Applications
3-Hydroxy-2-methylpropyl pivalate is utilized in various scientific research applications, including:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical studies.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-methylpropyl acetate: Similar in structure but with an acetate ester group instead of a pivalate ester group.
3-Hydroxy-2-methylpropyl benzoate: Contains a benzoate ester group, offering different reactivity and applications.
3-Hydroxy-2-methylpropyl butyrate: Features a butyrate ester group, used in different industrial applications.
Uniqueness
3-Hydroxy-2-methylpropyl pivalate is unique due to its stability and ease of removal as a protecting group in organic synthesis. Its pivalate ester group provides steric hindrance, making it less reactive towards nucleophiles compared to other esters, which is advantageous in multi-step synthetic processes .
Properties
IUPAC Name |
(3-hydroxy-2-methylpropyl) 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-7(5-10)6-12-8(11)9(2,3)4/h7,10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVACGRAEIGECNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)COC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

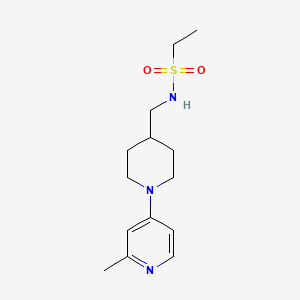
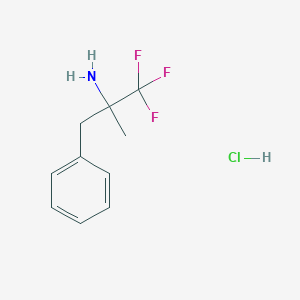
![N-(3,5-dichlorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2906569.png)
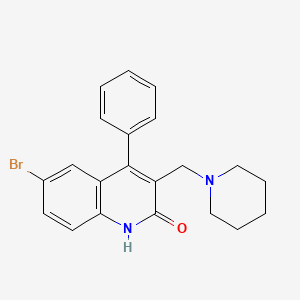

![(2-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2906572.png)
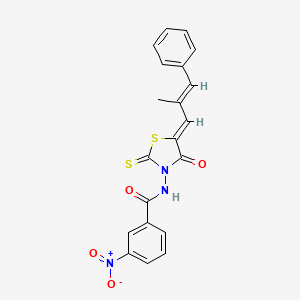
![2-Dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride](/img/structure/B2906577.png)
![2-(benzylsulfanyl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2906578.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2906579.png)
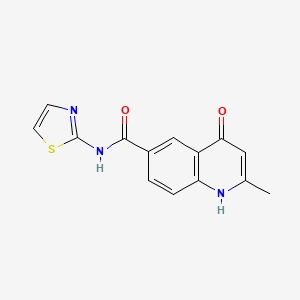
![Tert-butyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2906584.png)
![2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone](/img/structure/B2906586.png)
